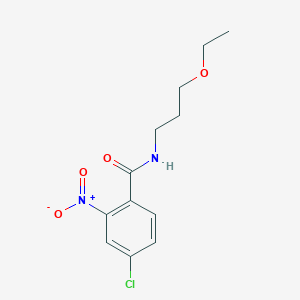![molecular formula C21H17ClN2O3S B4701876 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4701876.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide, also known as CTMNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. In cancer cells, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are processes involved in the spread of cancer. In addition, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Another advantage is its ability to inhibit the activity of CK2, which is a promising target for cancer therapy. However, one limitation of using 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide. One direction is the development of new drugs based on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide. Another direction is the investigation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide and its effects on different cell types and physiological systems.
Applications De Recherche Scientifique
4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been found to have potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In drug discovery, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been used as a lead compound for the development of new drugs. In material science, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been used as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-methyl-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-14-19(3-2-4-20(14)24(26)27)23-21(25)16-7-5-15(6-8-16)13-28-18-11-9-17(22)10-12-18/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAZZHAXVHUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701796.png)


![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)

![3-[(3,4-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4701846.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4701850.png)
![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4701856.png)
![N-cyclopentyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4701863.png)

![2-{2-chloro-6-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4701874.png)
![2-ethyl 4-isopropyl 5-{[(4-bromo-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701884.png)
![5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4701892.png)
![5-[(4-tert-butylcyclohexyl)carbonyl]-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4701900.png)